

6-Chloro-3-fluoro-2-methylpyridine material safety data sheet

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Compound of Interest

Compound Name: 6-Chloro-3-fluoro-2-methylpyridine

CAS No.: 884494-78-4

Cat. No.: B3024696

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Technical Guide: 6-Chloro-3-fluoro-2-methylpyridine

CAS Registry Number: 884494-78-4 Synonyms: 2-Chloro-5-fluoro-6-picoline; 6-Chloro-3-fluoro-2-picoline Molecular Formula: C₆H₅ClFN | Molecular Weight: 145.56 g/mol [1]

Chemical Identity & Structural Significance

In drug discovery, this scaffold is a "privileged structure." [1] The pyridine core offers aqueous solubility potential, while the halogen substitution pattern provides distinct synthetic handles: [1]

- C6-Chlorine: A reactive electrophile for S_NAr displacement (e.g., with amines/alkoxides) or Buchwald-Hartwig cross-coupling. [1]
- C3-Fluorine: Modulates pK_a and lipophilicity (LogP), blocking metabolic oxidation at the C3 position and enhancing blood-brain barrier (BBB) penetration in CNS targets. [1]

- C2-Methyl: A steric anchor that can be oxidized to a carboxylic acid or halogenated for further functionalization.[1]

Physicochemical Profile

Property	Value (Experimental/Predicted)	Technical Implication
Physical State	Low-melting solid or Liquid	Likely requires heating for transfer; capable of supercooling.[1]
Boiling Point	~180–200 °C (Predicted)	Low volatility at RT, but vapor pressure increases significantly >60°C.
Flash Point	>80 °C (Estimated)	Class IIIA Combustible Liquid. [1] High energy ignition source required.[1]
LogP	~2.3	Moderate lipophilicity; readily penetrates dermal barriers.[1]
pKa	~2.0 (Pyridine N)	Reduced basicity due to electron-withdrawing halogens (-I effect).[1]

Hazard Identification & Toxicology (Mechanistic View)

GHS Classification: Warning

- H315: Causes skin irritation.[1][2][3]
- H319: Causes serious eye irritation.[1][2][3]
- H335: May cause respiratory irritation.[1][2]

Toxicological Mechanism

Unlike simple inorganic acids, halogenated pyridines possess dual toxicity modes:[1]

- Lipophilic Penetration: The fluorine atom increases lipid solubility, allowing the molecule to bypass the stratum corneum.[1]
- Nucleophilic Attack: The electron-deficient pyridine ring (exacerbated by the electronegative F and Cl) acts as a soft electrophile.[1] It can alkylate biological nucleophiles (proteins/DNA) via displacement of the chlorine atom, leading to sensitization and tissue damage.[1]

“

*Critical Note: While not formally classified as a sensitizer in all jurisdictions, researchers should treat **6-chloro-3-fluoro-2-methylpyridine** as a potential contact sensitizer due to this SNAr reactivity profile.[1]*

Safe Handling & Engineering Controls

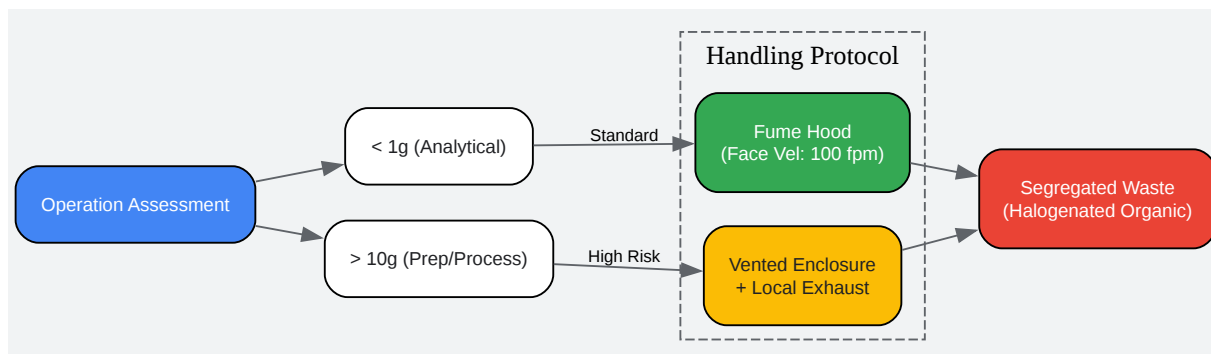
Standard "wear gloves" advice is insufficient for halogenated heterocycles.[1]

PPE Selection Protocol

- Glove Permeation: Thin nitrile (4 mil) provides only splash protection.[1] The lipophilic nature of this compound requires Double-gloving (Nitrile over Laminate/PE) or extended-cuff Nitrile (minimum 8 mil) for prolonged handling.[1]
- Respiratory: If handling >500mg outside a fume hood, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory due to potential HCl/HF evolution upon decomposition.[1]

Engineering Control Workflow

The following decision logic ensures containment based on operation scale.



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Figure 1: Risk-based engineering control selection for halogenated pyridines.

Emergency Response Protocols (Self-Validating)

These protocols are designed to be self-checking—if the endpoint isn't reached, the step is repeated.[1]

Spills (Liquid/Solid)[1]

- Isolate: Evacuate 5-meter radius.[1]
- Neutralize: Do not use water (hydrolysis risk).[1] Use a dry absorbent (Vermiculite or Sand). [1]
- Decontaminate:
 - Step: Wipe surface with 5% Sodium Thiosulfate or dilute aqueous NaOH.[1]
 - Validation: Check pH of surface residue.[1] It must be pH 7-9.[1] If acidic, repeat wiping.[1] Acidic residue indicates unneutralized HCl/HF byproducts.[1]

Exposure (Skin/Eye)[1][4]

- Skin: Wash with soap/water for 15 minutes.[1] Validation: No lingering "slippery" feeling (which indicates residual base or solvent effect) or odor.[1]

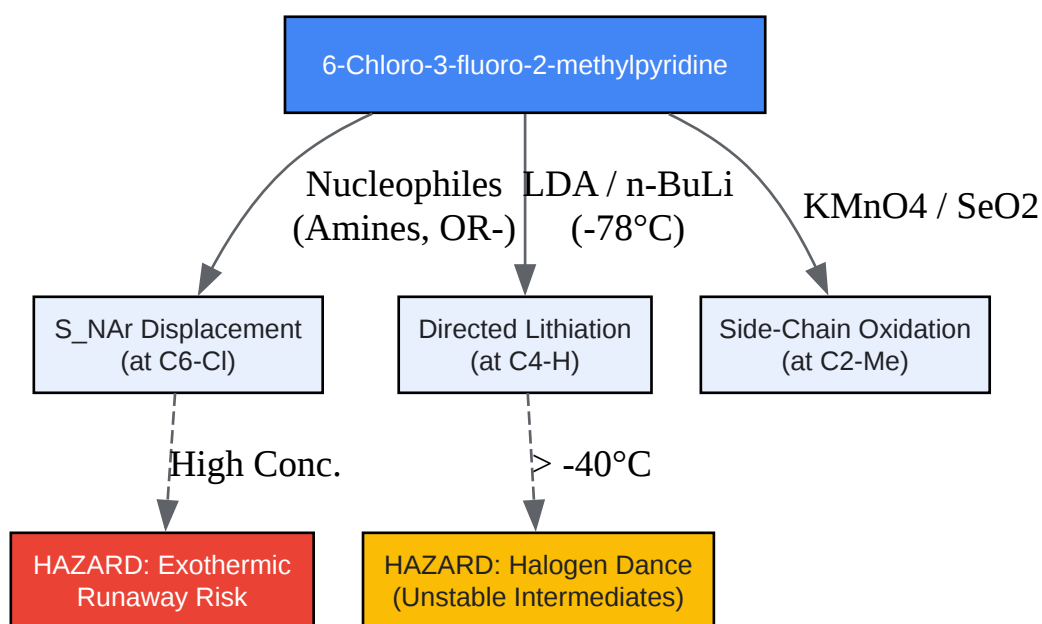
- Eye: Flush for 15 minutes. Critical: Do not use neutralizing agents in the eye.[1]

Synthetic Utility & Reactivity Profile

Understanding the reactivity prevents accidents (e.g., runaways).[1]

Key Reaction Pathways

The molecule is a trifunctional scaffold.[1] Safety precautions depend on the targeted site.[1]



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Figure 2: Reactivity map highlighting synthetic opportunities and associated thermal/chemical hazards.[1]

Incompatibilities

- Strong Oxidizers: Reaction with the methyl group can generate heat and pressure.[1]
- Strong Nucleophiles (e.g., Hydrazine): Can cause rapid displacement of Chlorine, generating HCl gas and heat.[1]
- Moisture: Stable, but prolonged exposure may hydrolyze the C-Cl bond slowly, releasing corrosive HCl.[1]

References

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